{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride
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Overview
Description
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique triazolo-pyrazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis and death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
What sets {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride apart from these similar compounds is its specific triazolo-pyrazine core, which imparts unique biological activities.
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-4-5-6-3-7-1-2-10(6)9-8-5;;/h7,11H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFNPAWUXHGCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)CO)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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